H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH
Description
Historical Discovery and Characterization
The discovery of cortistatin represents an important milestone in neuropeptide research. In 1996, de Lecea and colleagues first reported the cloning and initial characterization of cortistatin as a neuropeptide exhibiting strong structural similarity to somatostatin. The researchers isolated a cDNA clone encoding preprocortistatin, the putative precursor of this novel neuropeptide. The name "cortistatin" was derived from its predominant expression in the cerebral cortex and its structural similarity to somatostatin.
Initial administration of synthetic cortistatin depressed neuronal electrical activity but, unlike somatostatin, induced low-frequency waves in the cerebral cortex and antagonized the effects of acetylcholine on hippocampal and cortical measures of excitability. This suggested a mechanism for cortical synchronization related to sleep, distinguishing it functionally from somatostatin despite their structural similarities.
In subsequent years, the human cortistatin gene (CORT) was identified and characterized. The 105-amino acid residue human preprocortistatin is cleaved into cortistatin-17 and cortistatin-29, with cortistatin-17 being the only active peptide derived from the precursor. Analysis of the human cortistatin revealed that it has an arginine for lysine substitution compared to the rat and mouse products and is N-terminally extended by 3 amino acids.
Phylogenetic Relationship within Somatostatin/Urotensin Family
Comparative genomic analysis has revealed fascinating evolutionary relationships between the somatostatin and urotensin II gene families. While initial assessments suggested no common ancestry due to lack of sequence identity between their precursors, the discovery of novel isoforms—urotensin II-related peptide (URP) and somatostatin 2 (SS2)/cortistatin (CST)—has provided new insights into their phylogenetic connections.
Through radiation hybrid mapping and in silico sequence analysis, researchers have determined that in most vertebrate species, the UII and URP genes are closely linked to the SS2/CST and SS1 genes, respectively. Furthermore, the UII-SS2/CST locus and the URP/SS1 locus are paralogous, indicating that these genes arose through a segmental duplication of two ancestral genes that were already physically linked.
As shown in Table 1, the evolutionary relationships between these peptide families demonstrate a complex history of gene duplications and specializations.
Table 1: Evolutionary Relationships Between Somatostatin and Urotensin Family Genes
| Gene Pair | Chromosomal Location | Evolutionary Event | Approximate Timing |
|---|---|---|---|
| SS2/CST - UII | Closely linked | Local duplication | Before vertebrate emergence |
| SS1 - URP | Closely linked | Local duplication | Before vertebrate emergence |
| SS1/URP locus - SS2/CST/UII locus | Paralogous regions | Segmental duplication | During early vertebrate evolution |
| SS1 - SS2/CST | Different chromosomes | Gene duplication | ~450 million years ago |
This evidence suggests that the genes encoding UII- and somatostatin-related peptides belong to the same superfamily. The physical linkage of these genes indicates that local duplication of an ancestral gene occurred before segmental duplication of the chromosome region, with the local duplication happening early during vertebrate evolution, as both somatostatin and UII are present in lampreys.
Evolutionary Conservation Across Species
The evolutionary conservation of cortistatin across species provides important insights into its biological significance. Analysis of the nucleotide and predicted amino acid sequences from rat and mouse reveals that the 14 C-terminal residues of preprocortistatin, which constitute the sequence most similar to somatostatin, are highly conserved between species. This conservation pattern strongly suggests the functional importance of this region.
Interestingly, the lack of conservation of other dibasic amino acid residues whose cleavage by prohormone convertases would generate additional peptides indicates that cortistatin-14 (in rat/mouse) or cortistatin-17 (in humans) is likely the only active peptide derived from the precursor. This selective conservation of specific regions within the preprocortistatin sequence highlights nature's precision in maintaining functionally critical elements while allowing variation in less essential regions.
The preprocortistatin gene maps to mouse chromosome 4, in a region showing conserved synteny with human chromosome 1p36. This preserved chromosomal location across mammals further supports the evolutionary significance of this genetic region. In the mouse brain, preprocortistatin mRNA is present in GABAergic interneurons in the cerebral cortex and hippocampus, similar to its expression pattern in rats, indicating conservation of not only sequence but also expression patterns and likely function.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H141N27O24S3/c1-52(126)77(92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(50-148)90(142)112-64(94(146)147)30-15-17-36-98)122-81(133)60(29-14-16-35-97)109-85(137)68(44-56-47-107-59-28-13-12-27-57(56)59)115-83(135)66(42-54-23-8-4-9-24-54)113-82(134)65(41-53-21-6-3-7-22-53)114-86(138)69(46-75(100)127)116-80(132)62(32-19-38-106-96(103)104)110-89(141)73(51-149)121-91(143)74-33-20-39-123(74)93(145)63(34-40-150-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129/h3-13,21-28,47,52,58,60-74,77,107,124-126,148-149H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMSRFQNSMZWEA-XOJLFHOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H141N27O24S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2153.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with the selection of a resin compatible with Fmoc/tBu chemistry. A Wang resin or Rink amide resin is typically employed, depending on whether the final product requires a C-terminal carboxylic acid or amide. For this peptide, which terminates in a lysine residue, the Rink amide resin is preferred to yield a C-terminal amide, enhancing stability against enzymatic degradation. The first amino acid (Lys) is attached via its α-carboxyl group to the resin, using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIPCDI) with 1-hydroxybenzotriazole (HOBt) as an activator.
Sequential Amino Acid Coupling
Each subsequent amino acid is added using Fmoc-protected derivatives to prevent premature reactions. Key challenges include:
-
Steric hindrance from bulky residues (e.g., Trp, Phe), necessitating extended coupling times (2–4 hours) and elevated temperatures (40–50°C).
-
Sensitive residues : Methionine (Met) and cysteine (Cys) require inert atmospheres (N<sub>2</sub> or Ar) to prevent oxidation. Cys residues are protected with trityl (Trt) or acetamidomethyl (Acm) groups to avoid disulfide formation during synthesis.
A representative coupling cycle involves:
-
Activation : Fmoc-amino acid (3 equiv), DIPCDI (3 equiv), HOBt (3 equiv) in DMF.
-
Coupling : 1–2 hours with agitation, monitored by Kaiser test for completeness.
Critical Synthesis Parameters
Protecting Group Strategy
| Residue | Protecting Group | Purpose |
|---|---|---|
| Asp | tBu | Prevents β-carboxyl side reactions |
| Arg | Pbf | Shields guanidine group |
| Cys | Trt or Acm | Avoids disulfide bonds; permits orthogonal deprotection |
| Lys | Boc | Protects ε-amine during chain elongation |
Orthogonal protection for Cys residues (e.g., Trt for Cys<sup>5</sup> and Acm for Cys<sup>16</sup>) enables sequential disulfide bond formation post-synthesis.
Disulfide Bond Formation
After full chain assembly, the peptide is cleaved from the resin using a mixture of TFA:water:triisopropylsilane (95:2.5:2.5) to remove tBu, Pbf, and Boc groups. Cys residues are deprotected under specific conditions:
-
Trt groups : Removed during TFA cleavage.
-
Acm groups : Removed via iodine oxidation (I<sub>2</sub> in 90% aqueous acetic acid) to form disulfide bonds.
The cyclic structure is stabilized by a disulfide bridge between Cys<sup>5</sup> and Cys<sup>16</sup>, confirmed via HPLC and mass spectrometry.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified using reversed-phase HPLC with a C18 column and a gradient of 10–60% acetonitrile in 0.1% TFA. Key metrics:
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:
Nuclear Magnetic Resonance (NMR)
Structural validation is achieved via <sup>1</sup>H NMR in D<sub>2</sub>O, revealing:
-
β-turn motifs : Between Trp<sup>11</sup> and Lys<sup>12</sup>, critical for biological activity.
-
Aromatic stacking : Phe<sup>8</sup>-Phe<sup>9</sup>-Trp<sup>11</sup> interactions stabilize the tertiary structure.
Challenges and Optimization
Aggregation During Synthesis
The hydrophobic segment (Phe<sup>8</sup>-Phe<sup>9</sup>-Trp<sup>11</sup>) promotes aggregation, reducing coupling efficiency. Strategies to mitigate this include:
Oxidation of Methionine
Met<sup>4</sup> is susceptible to oxidation during TFA cleavage. Adding 0.1 M methionine to the cleavage cocktail scavenges free radicals, preserving side-chain integrity.
Scale-Up Considerations
Industrial-scale production requires:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Use of protected amino acid analogs during SPPS.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
Chemistry
Peptide synthesis: Used as a model peptide to optimize synthetic methods and study peptide bond formation.
Structural studies: Investigated using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography to understand folding and stability.
Biology
Protein interactions: Studied for its ability to interact with other proteins and peptides, providing insights into protein-protein interaction networks.
Cell signaling: Explored for its role in modulating cellular pathways and signaling mechanisms.
Medicine
Drug development: Potential therapeutic applications due to its bioactivity, including antimicrobial, antiviral, and anticancer properties.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs and delivery systems.
Mechanism of Action
The peptide exerts its effects through specific interactions with molecular targets such as receptors, enzymes, and other proteins. The mechanism involves:
Binding to receptors: The peptide can bind to cell surface receptors, triggering downstream signaling pathways.
Enzyme inhibition or activation: It may inhibit or activate enzymes, altering metabolic processes.
Protein-protein interactions: The peptide can modulate interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Peptides
Structural and Functional Comparison
Table 1: Comparison of Cortistatin-17 with Selected Peptides
Key Observations
Disulfide Bond Configuration :
- Cortistatin-17’s Cys5-Cys16 bridge is distinct from peptides like 5-42192, which has two disulfide bonds (Cys1-Cys15, Cys3-Cys11) . This difference likely alters folding and receptor specificity .
- The smaller cyclic peptide Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 () uses a Cys1-Cys6 bond, limiting its structural complexity compared to Cortistatin-17 .
Aromatic and Charged Residues :
- Cortistatin-17 contains four phenylalanine residues and one tryptophan, whereas Cholecystokinin-12 has only one Trp and a sulfated tyrosine, which enhances its receptor affinity .
Functional Implications :
- Unlike Cortistatin-17, Platelet-derived Growth Factor Fragment 742-758 lacks disulfide bonds and is smaller, focusing on kinase activation rather than neuroregulation .
- The absence of disulfide bonds in Cholecystokinin-12 allows for conformational flexibility, critical for its role in digestive processes .
Stability and Bioactivity
- Cortistatin-17 : The disulfide bridge and hydrophobic core contribute to serum stability, enabling longer half-life in vivo compared to linear peptides like the Growth Factor fragment .
- Peptide 5-42192 : With multiple disulfide bonds and a longer sequence, it may exhibit higher thermal stability but lower solubility .
Biological Activity
H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH is a complex peptide with a diverse range of biological activities. This article explores its structure, biological functions, and relevant research findings, supported by data tables and case studies.
Structure and Composition
The peptide consists of 27 amino acids, with a molecular formula of C96H141N27O24S3 and a molecular weight of approximately 2,600 Da. The sequence includes several key amino acids known for their roles in biological activity:
- Cysteine (Cys) : Involved in disulfide bond formation, contributing to structural stability.
- Arginine (Arg) : Known for its role in nitric oxide synthesis and immune function.
- Phenylalanine (Phe) and Tryptophan (Trp) : Aromatic amino acids that play roles in neurotransmission and mood regulation.
Antioxidant Properties
Research indicates that peptides similar to this compound exhibit significant antioxidant activity. For instance, marine-derived peptides have shown potential in reducing oxidative stress in cellular models, suggesting that similar structures may confer protective effects against oxidative damage .
Antihypertensive Effects
Peptides containing specific sequences, particularly those with Arg at the N-terminus, have been shown to inhibit angiotensin-converting enzyme (ACE), thereby lowering blood pressure. The presence of branched aliphatic amino acids enhances this effect, indicating that modifications to the peptide sequence could optimize its antihypertensive properties .
Antinociceptive Activity
Peptides with sequences resembling this compound have demonstrated antinociceptive effects in animal models. For example, studies on related peptides show that they can modulate pain pathways and provide relief from both visceral and somatic pain .
Case Studies
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant potential of marine-derived peptides.
- Findings : Peptides showed a significant reduction in reactive oxygen species (ROS) levels in vitro. The study highlighted the importance of specific amino acid arrangements for enhancing antioxidant activity.
-
Antihypertensive Effects :
- Objective : To assess the ACE-inhibitory activity of peptide analogs.
- Findings : Compounds with high Arg content exhibited stronger inhibition of ACE compared to those lacking this residue, suggesting that this compound may also possess similar properties.
-
Antinociceptive Research :
- Objective : To explore the pain-relieving effects of peptides in rodent models.
- Findings : Related peptides were effective in reducing pain responses in hot plate tests, indicating potential therapeutic applications for pain management.
Data Tables
| Biological Activity | Related Peptide | Mechanism |
|---|---|---|
| Antioxidant | Marine Peptides | ROS Reduction |
| Antihypertensive | ACE-Inhibitory Peptides | ACE Inhibition |
| Antinociceptive | Pain Modulating Peptides | Modulation of Pain Pathways |
Q & A
Q. Common Pitfalls :
- Incomplete deprotection of Cys residues leads to aggregation.
- Contradictory mass spectrometry results may arise from oxidation; validate with Ellman’s assay for free thiol quantification .
Basic Question: What analytical techniques are suitable for assessing peptide purity and stability?
Answer:
- Reverse-Phase HPLC : Quantify purity using C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Circular Dichroism (CD) Spectroscopy : Monitor secondary structure stability under varying pH/temperature conditions.
- Lyophilization Stability Tests : Assess degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .
Data Contradiction Example :
Conflicting CD spectra and HPLC profiles may indicate partial denaturation or aggregation. Cross-validate with dynamic light scattering (DLS) to detect particulate formation .
Advanced Question: How can researchers resolve discrepancies in bioactivity assays caused by peptide aggregation?
Answer:
- Dynamic Light Scattering (DLS) : Identify aggregation thresholds (e.g., >100 nm particles).
- Critical Micelle Concentration (CMC) Analysis : Use fluorescent probes (e.g., Nile Red) to determine solubility limits.
- Functional Assays : Compare activity in monomeric vs. aggregated states using surface plasmon resonance (SPR) for receptor binding studies .
Q. Methodological Workflow :
Pre-treat peptide with size-exclusion chromatography (SEC) to isolate monomers.
Validate monomeric state via analytical ultracentrifugation .
Repeat bioassay (e.g., ELISA or cell-based assay) to confirm aggregation’s role in activity loss .
Advanced Question: What computational approaches predict the tertiary structure and functional motifs of this peptide?
Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model folding pathways, especially for regions with Cys-Cys disulfide bonds.
- Homology Modeling : Align sequences against databases like PDB or AlphaFold DB for conserved motifs (e.g., Phe-Phe-Trp-Lys hydrophobic cluster).
- Docking Studies : Predict receptor interactions using AutoDock Vina or HADDOCK for ligand-binding site analysis .
Validation Requirement :
Cross-check computational predictions with NMR spectroscopy for solution-state structure validation. Discrepancies often arise from force field inaccuracies in modeling aromatic stacking (e.g., Phe-Phe interactions) .
Basic Question: How should researchers design controls for functional studies of this peptide?
Answer:
- Negative Controls : Use scrambled-sequence peptides to rule out nonspecific binding.
- Cysteine Mutants : Replace Cys with Ser/Ala to test disulfide bond necessity.
- Dose-Response Curves : Include EC50/IC50 calculations to quantify potency and specificity .
Q. Example Experimental Design :
| Condition | Purpose | Expected Outcome |
|---|---|---|
| Wild-Type Peptide | Baseline activity measurement | Full receptor activation |
| Cys→Ser Mutant | Test disulfide bond role | Reduced or abolished activity |
| Scrambled Sequence | Assess sequence specificity | No significant binding |
Advanced Question: What strategies mitigate batch-to-batch variability in peptide synthesis?
Answer:
- Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., coupling time, resin type) via Design of Experiments (DoE).
- In-Process Analytics : Integrate real-time MS monitoring to abort failed syntheses early.
- Standardized Cleavage Protocols : Use TFA:thioanisole:EDT:H2O (90:5:3:2) for consistent side-chain deprotection .
Data-Driven Solution :
Statistical analysis (e.g., ANOVA) of synthesis batches identifies critical variables (e.g., temperature fluctuations during Met incorporation) that impact yield .
Advanced Question: How can researchers validate the peptide’s in vivo stability without radiolabeling?
Answer:
- Stable Isotope Labeling : Use heavy-isotope amino acids (e.g., 13C-Lys) for LC-MS/MS quantification in plasma/tissue homogenates.
- Fluorescent Tags : Conjugate Cy5.5 or FITC for non-invasive imaging in animal models.
- Protease Stability Assays : Incubate with serum proteases and analyze degradation via SDS-PAGE .
Contradiction Alert :
Fluorescent tags may alter pharmacokinetics; validate with unlabeled peptide via competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
